![molecular formula C13H25BrO B13080825 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 g/mol . It is a brominated cyclooctane derivative, which features a bromine atom and an ether group attached to the cyclooctane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane typically involves the bromination of a cyclooctane derivative followed by etherification. One common method includes the following steps:
Bromination: Cyclooctane is reacted with bromine (Br2) in the presence of a radical initiator such as light or heat to form 1-bromocyclooctane.
Etherification: The 1-bromocyclooctane is then reacted with 3-methylbutan-2-ol in the presence of a base such as sodium hydride (NaH) to form the desired ether compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Aplicaciones Científicas De Investigación
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as a building block for bioactive molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), forming a double bond. The ether group can participate in oxidation reactions, leading to the formation of carbonyl compounds.
Comparación Con Compuestos Similares
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can be compared with other brominated cyclooctane derivatives and ether compounds:
1-Bromo-2-methoxycyclooctane: Similar structure but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-ethoxycyclooctane: Contains an ethoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-isopropoxycyclooctane: Features an isopropoxy group instead of the 3-methylbutan-2-yloxy group.
Propiedades
Fórmula molecular |
C13H25BrO |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
1-bromo-2-(3-methylbutan-2-yloxy)cyclooctane |
InChI |
InChI=1S/C13H25BrO/c1-10(2)11(3)15-13-9-7-5-4-6-8-12(13)14/h10-13H,4-9H2,1-3H3 |
Clave InChI |
XDFYSNDHPUQCMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC1CCCCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






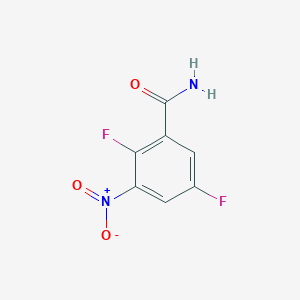

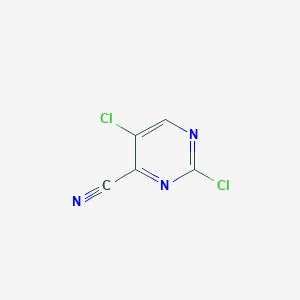

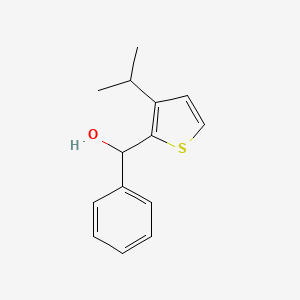
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)
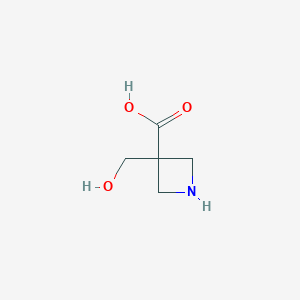
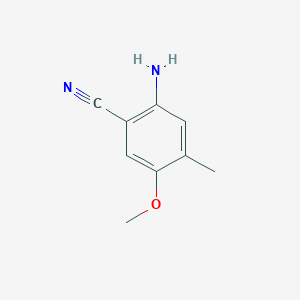
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

